An In-Depth Technical Guide to the Synthesis of 5-Aminomethyl-dibenzosuberane
An In-Depth Technical Guide to the Synthesis of 5-Aminomethyl-dibenzosuberane
For Researchers, Scientists, and Drug Development Professionals
Abstract
5-Aminomethyl-dibenzosuberane is a key structural motif found in a variety of pharmacologically active compounds. Its tricyclic framework and the presence of a primary amine functional group at the 5-position make it a valuable building block in medicinal chemistry. This technical guide provides a comprehensive overview of the plausible synthetic pathways for 5-Aminomethyl-dibenzosuberane, starting from the readily available precursor, 10,11-dihydro-5H-dibenzo[a,d]cyclohepten-5-one, commonly known as dibenzosuberone. This document explores two primary synthetic routes, detailing the underlying chemical principles, step-by-step experimental protocols, and critical considerations for each transformation. The synthesis is elucidated through two main pathways: one proceeding via a 5-hydroxymethyl intermediate and the other through a 5-cyano intermediate.
Introduction
The dibenzosuberane core is a privileged scaffold in drug discovery, forming the foundation for numerous therapeutic agents, particularly those targeting the central nervous system. The introduction of an aminomethyl group at the 5-position can significantly influence the pharmacological profile of these molecules, modulating their potency, selectivity, and pharmacokinetic properties. A thorough understanding of the synthetic routes to 5-Aminomethyl-dibenzosuberane is therefore crucial for the development of novel therapeutics based on this scaffold. This guide aims to provide researchers with a detailed and practical resource for the synthesis of this important compound.
Core Synthetic Strategies
The synthesis of 5-Aminomethyl-dibenzosuberane logically commences from the commercially available and structurally related ketone, dibenzosuberone. The primary challenge lies in the introduction of a one-carbon aminomethyl (-CH₂NH₂) group at the C5 position. This can be achieved through two principal multi-step strategies, each with its own set of advantages and experimental considerations.
Pathway A: Synthesis via a 5-Hydroxymethyl Intermediate
This pathway involves the initial reduction of the ketone to an alcohol, followed by the introduction of a hydroxymethyl group and its subsequent conversion to the desired amine.
Pathway B: Synthesis via a 5-Cyano Intermediate
This alternative route introduces the one-carbon unit as a nitrile, which is then reduced to the primary amine.
Pathway A: The 5-Hydroxymethyl Intermediate Route
This synthetic approach focuses on the initial reduction of the carbonyl group of dibenzosuberone, followed by the introduction of a hydroxymethyl group and its eventual conversion to the aminomethyl functionality.
Conceptual Workflow
Caption: Synthetic strategy via a 5-hydroxymethyl intermediate.
Step A1: Reduction of Dibenzosuberone to 5-Hydroxy-dibenzosuberane
The initial step involves the reduction of the ketone functionality of dibenzosuberone to the corresponding secondary alcohol. This is a standard transformation for which several mild and selective reducing agents are suitable.
-
Expertise & Experience: Sodium borohydride (NaBH₄) is the reagent of choice for this reduction. It is inexpensive, easy to handle, and highly selective for ketones in the presence of other functional groups that might be present in more complex derivatives. The reaction is typically carried out in a protic solvent like methanol or ethanol at room temperature, offering high yields and straightforward work-up. Lithium aluminum hydride (LiAlH₄) could also be used, but its higher reactivity and the need for anhydrous conditions make it less convenient for this simple transformation.[1]
Experimental Protocol: Reduction of Dibenzosuberone
-
Dissolve dibenzosuberone (1.0 eq) in methanol in a round-bottom flask equipped with a magnetic stirrer.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add sodium borohydride (1.5 eq) portion-wise to the stirred solution.
-
After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for 2-4 hours, monitoring by TLC.
-
Quench the reaction by the slow addition of water.
-
Remove the methanol under reduced pressure.
-
Extract the aqueous residue with ethyl acetate (3 x volumes).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo to yield 5-hydroxy-10,11-dihydro-5H-dibenzo[a,d]cycloheptene.
Step A2: Introduction of the Hydroxymethyl Group
A direct and efficient one-carbon homologation to form 5-hydroxymethyl-dibenzosuberane from 5-hydroxy-dibenzosuberane is not well-documented. However, a plausible route to a related intermediate, 5-aminomethyl-5-hydroxy-dibenzosuberane, has been described.[2] This proceeds through an epoxide intermediate.
-
Expertise & Experience: The Corey-Chaykovsky reaction, using dimethylsulfonium methylide, is a reliable method for converting ketones to epoxides.[2] In the context of dibenzosuberone, this would yield 10,11-dihydro-spiro[dibenzo[a,d]cycloheptene-5,2'-oxirane]. Subsequent ring-opening of this epoxide with an amine source, such as hydrazine, affords the corresponding amino-alcohol.[3]
Experimental Protocol: Synthesis of 5-Hydrazinomethyl-10,11-dihydro-5H-dibenzo[a,d]cyclohepten-5-ol [3]
-
Prepare the epoxide, 10,11-dihydro-spiro[dibenzo[a,d]cycloheptene-5,2'-oxirane], from dibenzosuberone using the Corey-Chaykovsky reaction.
-
Reflux a mixture of the epoxide (1.0 eq) in anhydrous hydrazine (excess) for 3 hours.
-
Evaporate the reaction mixture to dryness in vacuo.
-
Dissolve the residue in methanol and re-evaporate to dryness.
-
Crystallize the residue from diethyl ether to obtain 5-hydrazinomethyl-10,11-dihydro-5H-dibenzo[a,d]cyclohepten-5-ol.
Note: The resulting hydrazino compound can be converted to the primary amine through reductive cleavage of the N-N bond, although this adds complexity to the synthesis. A more direct conversion of a 5-hydroxymethyl intermediate is generally preferred.
Step A3: Conversion of the Hydroxymethyl Group to the Aminomethyl Group
Assuming the successful synthesis of 5-hydroxymethyl-dibenzosuberane, the final step is the conversion of the primary alcohol to a primary amine. This can be achieved through a two-step process involving activation of the alcohol and subsequent nucleophilic substitution.
-
Expertise & Experience: A common and effective method is the conversion of the alcohol to a good leaving group, such as a tosylate, followed by displacement with an amine nucleophile. Tosylation is typically achieved using p-toluenesulfonyl chloride (TsCl) in the presence of a base like pyridine.[4] The resulting tosylate can then be reacted with sodium azide to introduce the azido group, which is subsequently reduced to the primary amine using a reducing agent like LiAlH₄ or by catalytic hydrogenation.[5] Alternatively, a direct displacement of the tosylate with ammonia can be employed, though this may require harsher conditions. The Mitsunobu reaction offers a milder, one-pot alternative for the direct conversion of alcohols to azides or other nitrogen-containing functional groups, which can then be converted to the amine.[6][7]
Experimental Protocol: Tosylation and Azide Substitution (General Procedure)
-
Tosylation: Dissolve 5-hydroxymethyl-dibenzosuberane (1.0 eq) in pyridine and cool to 0 °C. Add p-toluenesulfonyl chloride (1.2 eq) portion-wise and stir the reaction at 0 °C for 4-6 hours. Pour the reaction mixture into ice-water and extract with diethyl ether. Wash the organic layer with dilute HCl, saturated NaHCO₃, and brine. Dry over anhydrous Na₂SO₄ and concentrate to give the crude tosylate.
-
Azide Substitution: Dissolve the crude tosylate in a suitable solvent like DMF and add sodium azide (1.5 eq). Heat the mixture to 60-80 °C and stir for several hours until the reaction is complete (monitored by TLC). Cool the reaction, pour into water, and extract with diethyl ether. Wash the organic layer with water and brine, dry over anhydrous Na₂SO₄, and concentrate.
-
Reduction: The crude azide can be reduced to the primary amine using LiAlH₄ in THF or by catalytic hydrogenation (e.g., H₂, Pd/C).
Pathway B: The 5-Cyano Intermediate Route
This pathway introduces the required carbon and nitrogen atoms simultaneously in the form of a nitrile group, which is subsequently reduced to the target aminomethyl group.
Conceptual Workflow
Caption: Synthetic strategy via a 5-cyano intermediate.
Step B1: Synthesis of 5-Cyano-5-hydroxy-dibenzosuberane (Cyanohydrin Formation)
The first step in this pathway is the nucleophilic addition of a cyanide anion to the carbonyl group of dibenzosuberone to form a cyanohydrin.
-
Expertise & Experience: Classical cyanohydrin formation using KCN and a mineral acid can be hazardous due to the generation of HCN gas. A safer and more controlled method is the use of trimethylsilyl cyanide (TMSCN) in the presence of a Lewis acid catalyst, such as zinc iodide (ZnI₂).[8][9] This reaction forms the O-silylated cyanohydrin, which can be readily hydrolyzed to the cyanohydrin upon acidic workup.
Experimental Protocol: Cyanohydrin Formation from Dibenzosuberone [8]
-
In a flame-dried flask under an inert atmosphere, dissolve dibenzosuberone (1.0 eq) and anhydrous zinc iodide (0.1 eq) in dry dichloromethane.
-
Add trimethylsilyl cyanide (1.2 eq) dropwise to the stirred solution at room temperature.
-
Heat the reaction mixture to reflux for 2-4 hours, monitoring by TLC.
-
Cool the reaction to room temperature and remove the solvent under reduced pressure.
-
To the crude O-silylated cyanohydrin, add tetrahydrofuran and 3 N hydrochloric acid.
-
Heat the mixture at 65 °C for 1 hour to effect hydrolysis.
-
After cooling, extract the product with diethyl ether, wash with water and brine, dry over anhydrous magnesium sulfate, and concentrate in vacuo.
Step B2: Dehydration and Reduction to 5-Cyano-dibenzosuberane
The tertiary hydroxyl group of the cyanohydrin is prone to elimination. This dehydration can be intentionally carried out to form the unsaturated nitrile, which can then be reduced to the saturated nitrile.
-
Expertise & Experience: Dehydration can be achieved using reagents like thionyl chloride (SOCl₂) in pyridine or phosphorus oxychloride (POCl₃).[10] The resulting 5-cyano-5H-dibenzo[a,d]cycloheptene can then be selectively reduced at the double bond by catalytic hydrogenation using a catalyst such as palladium on carbon (Pd/C), without affecting the nitrile group.
Experimental Protocol: Dehydration and Reduction
-
Dehydration: Dissolve the cyanohydrin (1.0 eq) in pyridine and cool to 0 °C. Add thionyl chloride (1.1 eq) dropwise and stir at room temperature until the reaction is complete. Work up by pouring into ice-water and extracting with an organic solvent.
-
Reduction of the double bond: Dissolve the unsaturated nitrile in ethanol or ethyl acetate and add a catalytic amount of 10% Pd/C. Hydrogenate the mixture in a Parr apparatus under a hydrogen atmosphere (e.g., 50 psi) until the uptake of hydrogen ceases. Filter the catalyst and concentrate the filtrate to obtain 5-cyano-10,11-dihydro-5H-dibenzo[a,d]cycloheptene.
Step B3: Reduction of 5-Cyano-dibenzosuberane to 5-Aminomethyl-dibenzosuberane
The final step is the reduction of the nitrile functionality to the primary amine.
-
Expertise & Experience: Lithium aluminum hydride (LiAlH₄) is a powerful reducing agent that efficiently converts nitriles to primary amines.[2] The reaction is typically performed in an anhydrous ether solvent like THF. Catalytic hydrogenation using Raney Nickel under a hydrogen atmosphere is another effective method, often favored in industrial settings due to its lower cost and easier work-up.[11][12] The presence of ammonia is sometimes used to suppress the formation of secondary and tertiary amine byproducts during catalytic hydrogenation.[11]
Experimental Protocol: Nitrile Reduction with LiAlH₄
-
In a flame-dried, three-necked flask equipped with a reflux condenser, dropping funnel, and nitrogen inlet, prepare a suspension of LiAlH₄ (2.0 eq) in anhydrous THF.
-
Dissolve 5-cyano-dibenzosuberane (1.0 eq) in anhydrous THF and add it dropwise to the LiAlH₄ suspension at 0 °C.
-
After the addition is complete, allow the mixture to warm to room temperature and then heat to reflux for 4-6 hours.
-
Cool the reaction mixture to 0 °C and carefully quench the excess LiAlH₄ by the sequential dropwise addition of water, 15% aqueous NaOH, and then more water (Fieser workup).
-
Filter the resulting granular precipitate and wash it thoroughly with THF or ethyl acetate.
-
Dry the combined filtrate over anhydrous sodium sulfate and concentrate under reduced pressure to yield 5-Aminomethyl-dibenzosuberane.
| Reagent | Function | Pathway | Key Considerations |
| Sodium Borohydride (NaBH₄) | Ketone Reduction | A | Mild, selective, and easy to handle. |
| Trimethylsilyl Cyanide (TMSCN) | Cyanide Source | B | Safer alternative to HCN for cyanohydrin formation. |
| p-Toluenesulfonyl Chloride (TsCl) | Alcohol Activation | A | Converts hydroxyl to a good leaving group. |
| Lithium Aluminum Hydride (LiAlH₄) | Nitrile/Azide Reduction | A, B | Powerful but requires anhydrous conditions and careful quenching. |
| Raney Nickel | Nitrile Reduction | B | Catalytic method, suitable for large-scale synthesis. |
| Mitsunobu Reagents (DEAD/DIAD, PPh₃) | Alcohol to Amine Conversion | A | Mild conditions, stereochemical inversion. |
Conclusion
The synthesis of 5-Aminomethyl-dibenzosuberane can be effectively achieved from dibenzosuberone through two primary, multi-step pathways. The choice between the 5-hydroxymethyl and the 5-cyano intermediate routes will depend on factors such as reagent availability, safety considerations, and the desired scale of the synthesis. Both pathways employ well-established chemical transformations, and the protocols provided in this guide, based on analogous reactions in the literature, offer a solid foundation for researchers to develop a robust and efficient synthesis of this valuable building block. Careful optimization of reaction conditions and purification procedures will be essential to achieve high yields and purity of the final product.
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